Acetamide Protection Increases Lipophilicity and Reduces PSA vs. Free 5-Amine, Improving Intermediate Handling
N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide (target) has a computed XLogP of 0.5 and a topological polar surface area (TPSA) of 57.8 Ų . In comparison, its direct synthetic precursor 1H-pyrrolo[2,3-c]pyridin-5-amine (free amine, CAS 174610-12-9) has a lower molecular weight (133.15 vs. 175.19 g/mol) and a higher predicted basicity due to the free primary amine, making it more polar and potentially more difficult to purify via normal-phase chromatography . The acetamide group provides a moderate increase in lipophilicity that facilitates organic-phase extraction and silica gel purification, as demonstrated by the 71% isolated yield reported for its synthesis from the nitro precursor .
| Evidence Dimension | Lipophilicity (XLogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP = 0.5; TPSA = 57.8 Ų; MW = 175.19 |
| Comparator Or Baseline | 1H-Pyrrolo[2,3-c]pyridin-5-amine (CAS 174610-12-9): MW = 133.15; free amine, higher basicity, lower logP expected |
| Quantified Difference | ΔMW = +42 Da; acetamide protection reduces polarity, enabling silica gel chromatography purification (71% isolated yield reported ) |
| Conditions | Computed physicochemical properties (XLogP, TPSA); synthetic isolation via silica gel column chromatography (methanol/dichloromethane eluent) |
Why This Matters
The acetamide-protected form is easier to handle and purify than the free amine, reducing procurement risk for laboratories requiring consistent intermediate quality in multi-step kinase inhibitor syntheses.
